Neodymium triacetate

Übersicht

Beschreibung

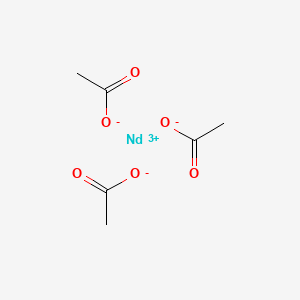

Neodymium triacetate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state. It has a chemical formula of Nd(CH₃COO)₃ and commonly occurs as a light purple powder. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neodymium triacetate can be synthesized through the neutralization reaction of neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid. The reactions are as follows:

- (6CH₃COOH + Nd₂O₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O)

- (3CH₃COOH + Nd(OH)₃ \rightarrow Nd(CH₃COO)₃ + 3H₂O)

- (6CH₃COOH + Nd₂(CO₃)₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂↑)

Industrial Production Methods: Industrial production of this compound typically involves the dissolution of neodymium oxide in glacial acetic acid, followed by alkalinization to a pH value of 4 with sodium hydroxide. The solution is then slowly evaporated to obtain the crystalline hydrate .

Analyse Chemischer Reaktionen

Types of Reactions: Neodymium triacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form neodymium oxide.

Reduction: It can be reduced to neodymium metal under specific conditions.

Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various ligands such as phosphates, nitrates, or sulfates.

Major Products:

Oxidation: Neodymium oxide.

Reduction: Neodymium metal.

Substitution: Neodymium salts with different anions.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Catalysis and Synthesis

Neodymium triacetate serves as a precursor for synthesizing other neodymium compounds and acts as a catalyst in organic reactions. Its ability to coordinate with various ligands allows it to form stable complexes, which are essential in catalysis. Neodymium compounds are particularly valuable in organic synthesis due to their effectiveness in promoting specific reactions.

| Application | Description |

|---|---|

| Precursor for Neodymium Compounds | Used in the synthesis of other neodymium-based materials. |

| Catalyst | Facilitates organic reactions by forming stable complexes. |

Biological Applications

Staining Techniques in Electron Microscopy

This compound is utilized in electron microscopy as an alternative to uranyl acetate, which is toxic and radioactive. Studies have shown that neodymium acetate provides comparable contrast without the associated health risks. It is employed for post-staining sections and as a negative stain.

- Case Study : A study demonstrated that 4% neodymium acetate yielded better contrast than lower concentrations, suggesting its efficacy in various staining protocols .

| Application | Description |

|---|---|

| Electron Microscopy | Acts as a non-toxic contrasting agent for biological tissues. |

| Staining Techniques | Effective in both post-staining and en bloc contrasting methods. |

Medical Applications

Potential Use in Medical Imaging

This compound is being investigated for its potential as a contrast agent in medical imaging. Its low toxicity profile makes it an attractive alternative to traditional agents, potentially leading to safer imaging techniques.

- Research Insight : Ongoing studies are assessing its effectiveness compared to conventional contrast agents, with preliminary findings suggesting promising results .

Industrial Applications

Production of Neodymium Magnets

In industry, this compound plays a crucial role in the production of neodymium-based magnets , which are integral components in electronic devices such as mobile phones and hard disk drives. The magnetic properties of neodymium make it ideal for creating high-performance magnets.

| Application | Description |

|---|---|

| Neodymium Magnets | Essential for high-performance electronic devices. |

| Material Science | Used in the development of advanced materials due to its unique properties. |

Summary of Key Findings

This compound's versatility extends across multiple domains:

- Chemistry : Acts as a catalyst and precursor for neodymium compounds.

- Biology : Serves as a non-toxic alternative for electron microscopy staining.

- Medicine : Investigated for use as a safe contrast agent.

- Industry : Integral to the production of powerful neodymium magnets.

Wirkmechanismus

The mechanism of action of neodymium triacetate involves its ability to coordinate with various ligands and form stable complexes. The neodymium ion (Nd³⁺) can interact with oxygen atoms in the acetate groups, leading to the formation of coordination compounds. These interactions are crucial for its applications in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

- Cerium triacetate

- Praseodymium triacetate

- Samarium triacetate

- Europium triacetate

Comparison: Neodymium triacetate is unique due to its specific electronic configuration and magnetic properties, which make it particularly useful in the production of high-performance magnets. Compared to other lanthanide acetates, this compound exhibits distinct optical and catalytic properties, making it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

Neodymium triacetate, also known as neodymium(III) acetate, is an inorganic salt formed by the reaction of neodymium oxide or hydroxide with acetic acid. It consists of one neodymium ion in the +3 oxidation state coordinated to three acetate anions. This compound has garnered attention in various fields, including materials science, biochemistry, and toxicology, due to its unique properties and potential applications.

This compound can be synthesized through several methods, including:

- Neutralization Reaction :

- Reaction with Neodymium Hydroxide :

- Use of Neodymium Carbonate :

These reactions highlight the versatility of this compound in forming stable complexes that can be utilized in various applications.

Toxicological Evaluations

Recent studies have investigated the biological activity and safety of neodymium compounds, including this compound. A notable study assessed the cytotoxic effects of neodymium alloys on human lung cells (A549) and yeast (Saccharomyces cerevisiae). The findings indicated that while direct exposure to high concentrations of neodymium alloys resulted in oxidative stress and reduced cell viability, leachates from these alloys showed minimal toxic effects on cell viability at lower concentrations .

Table 1: Summary of Toxicological Findings

| Compound | Cell Type | Concentration (mg/L) | Effect on Viability |

|---|---|---|---|

| NdFeTi Alloy | A549 | 160 | Significant ROS increase |

| NdFeSi S1 Alloy | A549 | 160 | Significant ROS increase |

| NdFeSi S2 Alloy | A549 | 160 | Significant ROS increase |

| NdFeB Alloy | S. cerevisiae | 800 | No significant effect |

Biocompatibility Studies

This compound's biocompatibility has been explored in various contexts. For instance, its potential as a contrast agent in electron microscopy has been examined, where it was found to effectively replace uranyl acetate without significant toxicity . This property makes it a candidate for further research in biomedical imaging applications.

Case Studies

- Electron Microscopy : Research demonstrated that this compound could substitute for uranium-based contrast agents, indicating its low toxicity and effectiveness in enhancing imaging quality .

- Environmental Impact : Studies evaluating leaching from neodymium alloys have shown that while these alloys can induce oxidative stress at high concentrations, their environmental impact appears limited under typical exposure conditions .

Eigenschaften

IUPAC Name |

neodymium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETUDCKOKOGBJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd(CH3COO)3, C6H9NdO6 | |

| Record name | neodymium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890616 | |

| Record name | Neodymium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Light purple crystals; [Strem Chemicals MSDS] | |

| Record name | Neodymium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6192-13-8 | |

| Record name | Acetic acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DH99Q8L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.